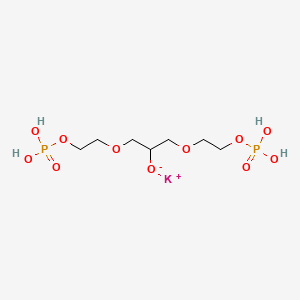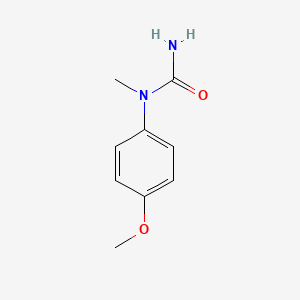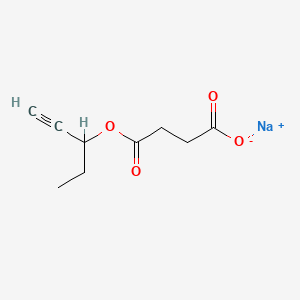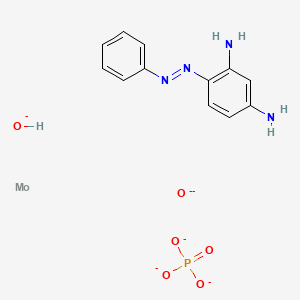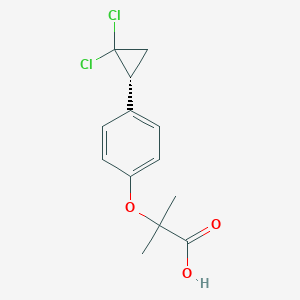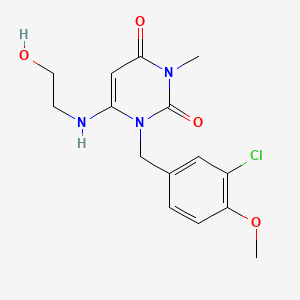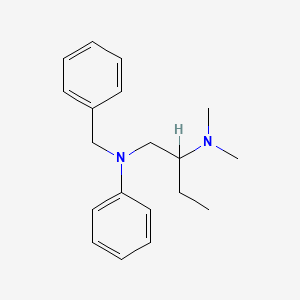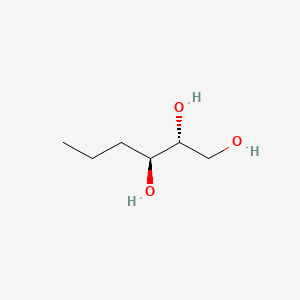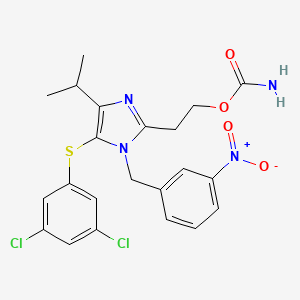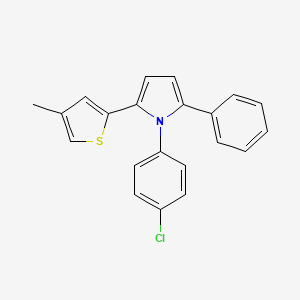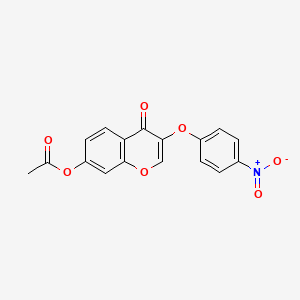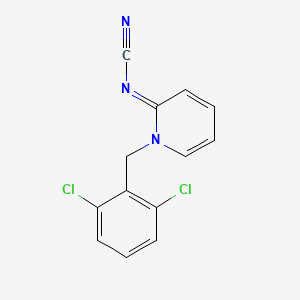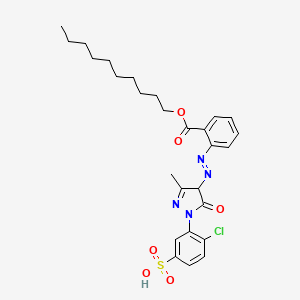
1-(Phenylmethyl)-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl)-2-naphthalenesulfonic acid typically involves the sulfonation of 1-(Phenylmethyl)naphthalene. This can be achieved by reacting 1-(Phenylmethyl)naphthalene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethyl)-2-naphthalenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and halogenated naphthalene compounds.
Scientific Research Applications
1-(Phenylmethyl)-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-2-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific biochemical pathways. The phenylmethyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, making it less hydrophobic.
2-Naphthalenesulfonic acid: Similar structure but with the sulfonic acid group at a different position.
Benzylsulfonic acid: Contains a benzene ring instead of a naphthalene ring.
Uniqueness
1-(Phenylmethyl)-2-naphthalenesulfonic acid is unique due to the presence of both a phenylmethyl group and a naphthalene ring system, which confer distinct chemical and physical properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
788100-90-3 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-benzylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c18-21(19,20)17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |
InChI Key |
BWMPSOZWARURNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


